![molecular formula C20H18BrN5O2 B2561242 7-(4-溴苯基)-N-(2-甲氧基苯基)-5-甲基-4,7-二氢-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺 CAS No. 540502-61-2](/img/structure/B2561242.png)
7-(4-溴苯基)-N-(2-甲氧基苯基)-5-甲基-4,7-二氢-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C20H18BrN5O2 and its molecular weight is 440.301. The purity is usually 95%.
BenchChem offers high-quality 7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Activity
Research indicates that derivatives of triazolo[1,5-a]pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the chemical structure can enhance activity against various bacterial strains. The compound's structure allows for interactions with bacterial enzymes or membranes, leading to effective inhibition of bacterial growth.
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported between 4–20 μmol L−1, demonstrating their potential as antibacterial agents comparable to standard antibiotics like cefotaxime .
Anticancer Activity
The anticancer potential of this compound has been evaluated through cytotoxicity assays against several cancer cell lines. For example:
- Compounds related to triazolo[1,5-a]pyrimidine have shown IC50 values indicating potent cytotoxic effects against human lung (NCI-H460), liver (HepG2), and colon cancer (HCT-116) cell lines. Notably, some derivatives demonstrated IC50 values as low as 3.04 μmol L−1, suggesting high effectiveness in inhibiting tumor cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazolo[1,5-a]pyrimidine derivatives. Variations in substituents on the phenyl rings significantly influence biological activity:
- Electron-withdrawing groups tend to enhance antimicrobial potency.
- The presence of specific side chains has been linked to increased cytotoxicity against cancer cells.
Antioxidant Properties
Antioxidant activity is another area where this compound shows promise. Studies have demonstrated that certain derivatives can effectively scavenge free radicals and inhibit lipid peroxidation:
- Compounds derived from this structure exhibited antioxidant activities exceeding those of Trolox, a standard antioxidant reference . This suggests potential applications in preventing oxidative stress-related diseases.
Case Studies and Research Findings
Several studies illustrate the compound's diverse applications:
生物活性
The compound 7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine class of compounds, which have garnered attention for their potential biological activities, particularly in cancer therapy and as antibacterial agents. This article aims to collate existing research findings on the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate various precursors. The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo-pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Testing : The cytotoxic effects of related compounds were evaluated using the MTT assay against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The IC50 values for these assays indicate the concentration required to inhibit cell growth by 50% .
Compound | Cell Line | IC50 (μM) |
---|---|---|
10b (4-bromophenyl derivative) | MCF-7 | 19.4 ± 0.22 |
10e (anthracenyl derivative) | MCF-7 | 14.5 ± 0.30 |
Doxorubicin | MCF-7 | 40.0 ± 3.9 |
These results suggest that the 7-(4-bromophenyl) variant exhibits enhanced potency compared to standard chemotherapeutics like doxorubicin .
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Cell Proliferation : The derivatives appear to disrupt key signaling pathways involved in cell proliferation and survival.
- Selectivity for Cancer Cells : The compounds demonstrated selective cytotoxicity towards cancer cells over normal cells, which is crucial for reducing side effects during treatment .
Antibacterial Activity
In addition to anticancer properties, some studies have explored the antibacterial potential of triazolo-pyrimidine derivatives. For example, certain analogs showed moderate inhibitory activity against metallo-beta-lactamase producing bacteria, which are known for their resistance to beta-lactam antibiotics .
Case Studies
- MCF-7 Cell Line Study : A study conducted on a series of triazolo-pyrimidine derivatives revealed that those with larger lipophilic groups at the para position exhibited superior cytotoxicity against MCF-7 cells compared to their counterparts with hydrophilic substituents .
- Docking Studies : Molecular docking studies indicated that these compounds could effectively bind to key targets such as EGFR and PI3K, further supporting their potential as therapeutic agents in oncology .
属性
IUPAC Name |
7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5O2/c1-12-17(19(27)25-15-5-3-4-6-16(15)28-2)18(13-7-9-14(21)10-8-13)26-20(24-12)22-11-23-26/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDXJOIADYDBPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Br)C(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。